Sodium 2-(5-bromopyrimidin-2-yl)acetate
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Overview
Description
Sodium 2-(5-bromopyrimidin-2-yl)acetate is a chemical compound with the molecular formula C6H4BrN2NaO2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position of the pyrimidine ring and a sodium acetate group makes this compound unique and useful in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromopyrimidine with sodium acetate in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(5-bromopyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific redox reaction and conditions.
Scientific Research Applications
Sodium 2-(5-bromopyrimidin-2-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 2-(5-bromopyrimidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetate group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, depending on its application .
Comparison with Similar Compounds
5-Bromopyrimidine: Shares the bromine substitution but lacks the acetate group, making it less versatile in certain reactions.
Sodium 2-(5-bromopyrimidin-4-yl)acetate: Similar structure but with the bromine atom at a different position, affecting its reactivity and applications.
Uniqueness: Sodium 2-(5-bromopyrimidin-2-yl)acetate is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
sodium;2-(5-bromopyrimidin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2.Na/c7-4-2-8-5(9-3-4)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHNCPQTCAVCDJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CC(=O)[O-])Br.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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